3,4-Dichloro-N-methylaniline hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

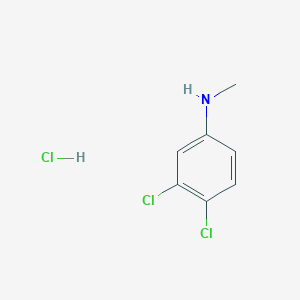

3,4-Dichloro-N-methylaniline hydrochloride (C₇H₈Cl₃N) features a benzene ring substituted with chlorine atoms at the 3- and 4-positions, a methyl group bonded to the nitrogen atom, and a hydrochloride counterion. X-ray crystallographic studies of analogous chlorinated anilinium salts reveal layered structures stabilized by hydrogen-bonding networks. For example, in 3,4-dichloroanilinium chloride hydrates, N–H⋯Cl interactions form planar arrays, while C–H⋯Cl and π-π stacking interactions contribute to three-dimensional stability.

Table 1: Key crystallographic parameters for chlorinated anilinium derivatives

The methyl group at the nitrogen atom introduces steric effects, reducing rotational freedom compared to unsubstituted analogs. Density Functional Theory (DFT) calculations predict a dihedral angle of 12–15° between the aromatic ring and the N-methyl group, optimizing orbital overlap for resonance stabilization.

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC rules:

- Root : Aniline (benzene with an amino group).

- Substituents : Chlorine atoms at positions 3 and 4; methyl group on the nitrogen.

- Counterion : Hydrochloride (Cl⁻).

Table 2: Systematic identifiers across databases

| Database | Identifier | Molecular Formula |

|---|---|---|

| PubChem | CID 2800931 | C₇H₇Cl₂N |

| ChemicalBook | 1187385-65-4 | C₇H₈Cl₃N |

| EPA DSSTox | DTXSID20384197 | C₇H₇Cl₂N·HCl |

The compound’s SMILES string (CNC1=CC(=C(C=C1)Cl)Cl.Cl) and InChIKey (DUSNCFKVMGTTFK-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors.

Comparative Structural Analysis with Related Chlorinated Aniline Derivatives

Structural variations among chlorinated anilines significantly influence physicochemical properties:

Table 3: Structural and physicochemical comparisons

Key differences include:

- N-Methylation : Eliminates intermolecular N–H hydrogen bonding in this compound compared to 3,4-dichloroaniline, reducing melting point by ~60°C.

- Chlorine Substitution Pattern : 3,4-Dichloro derivatives exhibit greater dipole moments (4.2–4.5 D) than para-substituted analogs (3.8–4.0 D), influencing solubility in polar solvents.

- Crystal Packing : The hydrochloride salt forms ionic layers stabilized by N⁺–H⋯Cl⁻ bonds, whereas neutral analogs (e.g., 3,4-dichloroaniline) rely on van der Waals forces and π-stacking.

Structure

2D Structure

Properties

IUPAC Name |

3,4-dichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDYJMDUDLJMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675165 | |

| Record name | 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-65-4 | |

| Record name | 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Data Table: Hydrogenation Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature (Initial) | 95°C | |

| Pressure (Initial) | 500 psi | |

| Temperature (Final) | 170–180°C | |

| Catalyst Load | 0.5–2.0 wt% Pt | |

| Impurity Reduction | <0.08% hydrazo compound |

N-Methylation of 3,4-Dichloroaniline

The free base is methylated using methanol in the presence of a Cr-Cu-O catalyst, as described in US3819709A:

- Catalyst : Chromium-copper oxide (Cr-Cu-O, 47% Cr, 53% Cu).

- Reaction Conditions :

- Yield : >90% N-methylaniline with negligible N,N-dimethylaniline byproduct.

Key Data Table: Methylation Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst Composition | Cr-Cu-O (47% Cr, 53% Cu) | |

| Reaction Temperature | 200–250°C | |

| Pressure | 50–150 atm | |

| Methanol Stoichiometry | 2:1 to 6:1 (vs. substrate) |

Quality Control and Analytical Methods

- Purity Assessment :

- Safety Data :

- Flash Point : >230°F (free base).

- Storage : 2–8°C in light-protected containers.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the chlorine atoms deactivates the ring towards nucleophilic aromatic substitution compared to unsubstituted aniline.

Reactions with Acids or Bases: The hydrochloric acid association might be reversible depending on the reaction conditions.

Alkylation: The methylamino group might be susceptible to further alkylation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Typically involves strong nucleophiles and polar aprotic solvents.

Acid-Base Reactions: Involves acids or bases under controlled pH conditions.

Alkylation: Requires alkylating agents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted anilines.

Scientific Research Applications

Overview

3,4-Dichloro-N-methylaniline hydrochloride (CAS No. 1187385-65-4) is an aromatic organic compound with significant applications in various scientific fields. Its unique chemical structure, characterized by two chlorine atoms at the 3 and 4 positions of the benzene ring and a methyl group attached to the nitrogen atom, makes it a versatile intermediate in chemical synthesis and research.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. It is utilized in developing compounds that exhibit biological activity against various diseases. For instance:

- Antimicrobial Agents : It has been explored as a precursor for synthesizing antimicrobial agents that target bacterial infections.

- Anti-cancer Compounds : Research indicates potential applications in synthesizing compounds with anti-cancer properties.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing various organic molecules. Some notable applications include:

- Dye Production : It is used in synthesizing dyes and pigments due to its stable aromatic structure.

- Polymer Chemistry : The compound finds applications in creating polymers with specific properties, enhancing material performance.

Material Science

The compound is also relevant in material science, particularly in developing new materials with tailored properties. Applications include:

- Coatings and Adhesives : Its chemical properties make it suitable for formulating advanced coatings and adhesives that require specific adhesion characteristics.

- Nanomaterials : Research is ongoing into its role in synthesizing nanomaterials for electronic and photonic applications.

Case Studies

- Synthesis of Antimicrobial Agents : A study demonstrated the successful synthesis of a series of antimicrobial agents using this compound as a key intermediate. The results indicated enhanced efficacy against resistant bacterial strains .

- Development of Dyes : Research highlighted the use of this compound in synthesizing azo dyes, which are known for their vivid colors and stability. The study reported improved colorfastness and application properties compared to traditional dyes .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-methylaniline hydrochloride involves its interaction with molecular targets through its aromatic ring and functional groups. The presence of chlorine atoms affects the electronic properties of the ring, making it less reactive towards electrophilic aromatic substitution. The methylamino group can participate in hydrogen bonding and act as a donor or acceptor of electrons depending on the reaction conditions.

Comparison with Similar Compounds

Substituted Dichloro-N-Methylanilines

- Positional Isomerism : The 2,4- and 3,4-dichloro isomers differ in chlorine substitution patterns, affecting electronic properties and reactivity. The 3,4-isomer exhibits stronger electron-withdrawing effects due to adjacent chlorines, influencing its use in electrophilic substitutions .

- Industrial Relevance : 2,4-Dichloro-N-methylaniline has higher patent activity, suggesting broader industrial applications .

Monochloro and Methyl-Substituted Analogs

- Electronic Effects : The absence of a second chlorine in 4-chloro-N-methylaniline reduces its electron-withdrawing capacity, making it less reactive in electrophilic substitutions compared to the 3,4-dichloro derivative .

- Crystallography : 3,4-Dimethylanilinium chloride forms hydrophobic-hydrophilic layered structures stabilized by hydrogen bonds, unlike the halogen-dominated interactions in 3,4-dichloro analogs .

Hydrochloride Salts of Related Amines

- Pharmaceutical Utility : While berberine and dopamine hydrochlorides are directly used in medicine, this compound is primarily an intermediate .

- Thermal Stability : The high boiling point of 3,4-dichloro-N-methylaniline (287.9°C) contrasts with lower melting points of bioactive hydrochlorides like dopamine HCl (128°C) .

Research and Industrial Insights

- Synthetic Efficiency : The methylboronic acid route for 3,4-dichloro-N-methylaniline achieves 71% yield , outperforming catalytic hydrogenation (22%) .

- Safety Profile : 3,4-Dichloro-N-methylaniline’s GHS07 classification contrasts with the more severe hazards of dopamine HCl (acute toxicity) .

- Analytical Methods : RP-HPLC, validated for alkaloid hydrochlorides (e.g., berberine), is applicable for quantifying 3,4-dichloro-N-methylaniline .

Data Tables

Table 2: Patent and Literature Activity

| Compound | Patent Count | Literature Count |

|---|---|---|

| 3,4-Dichloro-N-methylaniline | 32 | 0 |

| 2,4-Dichloro-N-methylaniline | 157 | 0 |

| Dopamine HCl | N/A | >10,000 |

Biological Activity

3,4-Dichloro-N-methylaniline hydrochloride is a chemical compound that has garnered attention for its biological activity, particularly in pharmacological and toxicological contexts. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈Cl₂N·HCl

- Molecular Weight : 179.06 g/mol

- CAS Number : 1794892-17-3

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The presence of chlorine atoms in the structure enhances its reactivity and biological interactions, which may contribute to its antimicrobial efficacy.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. The compound has been observed to induce apoptosis in these cells, making it a candidate for further investigation as a potential anticancer agent. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- DNA Interaction : Some studies indicate that the compound may cause DNA damage, which is a common pathway leading to cytotoxicity in cancer cells .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results were as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these bacteria.

Cytotoxicity Assessment

In another study assessing cytotoxicity, the effects of this compound on human cancer cell lines were investigated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that the compound is relatively potent against these cancer cell lines, warranting further exploration into its potential as an anticancer drug .

Toxicological Profile

While exploring the beneficial aspects of this compound, it is crucial to consider its toxicological profile. Exposure studies have indicated potential risks associated with prolonged exposure:

Q & A

Q. What are the recommended synthetic routes for 3,4-Dichloro-N-methylaniline hydrochloride, and how can intermediates be characterized?

Methodological Answer:

- Synthesis Pathways :

- Nitration and Reduction : Start with 3,4-dichloroaniline as a precursor. Introduce a methyl group via reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .

- Direct Alkylation : React 3,4-dichloroaniline with methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield the N-methylated product. Subsequent hydrochloride salt formation can be achieved using HCl gas in anhydrous ethanol .

- Intermediate Characterization :

Q. What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) to detect impurities (e.g., unreacted 3,4-dichloroaniline). Retention time comparison against certified reference standards is essential .

- Melting Point Analysis : The hydrochloride salt typically exhibits a sharp melting point range (e.g., 121–124°C for related dichloroaniline derivatives) .

- Elemental Analysis : Confirm stoichiometry (e.g., C: 37.4%, H: 3.6%, Cl: 47.1%, N: 6.2%) to validate salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Case Example : Discrepancies in C NMR chemical shifts for the methyl group (e.g., 35.2 ppm vs. 37.8 ppm in different studies) may arise from solvent effects or crystallographic packing.

- Solution :

Standardized Solvent Systems : Use deuterated DMSO or CDCl for consistency.

X-ray Crystallography : Resolve ambiguities by determining crystal structures of derivatives (e.g., co-crystallization with stabilizing agents) .

Computational Chemistry : Compare experimental data with DFT-calculated shifts (e.g., B3LYP/6-31G* level) to validate assignments .

Q. What experimental strategies mitigate instability of this compound in aqueous media?

Methodological Answer:

- Instability Factors : Hydrolysis of the N-methyl group or dechlorination under alkaline conditions.

- Mitigation Approaches :

Q. How can researchers design derivatives of this compound for bioactivity studies?

Methodological Answer:

- Functionalization Strategies :

- Sulfonamide Derivatives : React with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) to enhance solubility and target enzyme inhibition (e.g., carbonic anhydrase) .

- Metal Complexation : Coordinate with transition metals (e.g., Cu) for antimicrobial activity assays.

- Biological Screening :

- In Vitro Assays : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .

- Molecular Docking : Predict binding affinities to target proteins (e.g., CYP450 enzymes) using AutoDock Vina .

Q. What are the key considerations for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

- Process Parameters :

- Temperature Control : Exothermic methylation reactions require jacketed reactors to maintain 25–30°C .

- Solvent Selection : Use ethanol/water mixtures to improve solubility of intermediates and reduce byproducts.

- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize variables (e.g., stoichiometry, agitation rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.